molecular formula C9H5BrFN3O2 B13651535 1-(5-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid

1-(5-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid

Cat. No.: B13651535
M. Wt: 286.06 g/mol
InChI Key: YDVKEUAAXJQAHA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of 5-bromo-2-fluorophenylboronic acid with an appropriate triazole derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid stands out due to its unique combination of a triazole ring with bromine and fluorine substituents. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H5BrFN3O2

Molecular Weight

286.06 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5BrFN3O2/c10-5-1-2-6(11)7(3-5)14-8(9(15)16)4-12-13-14/h1-4H,(H,15,16)

InChI Key

YDVKEUAAXJQAHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N2C(=CN=N2)C(=O)O)F

Origin of Product

United States

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